Bendamustine-d8 (hydrochloride)
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Overview
Description
Bendamustine-d8 (hydrochloride) is a deuterated form of bendamustine hydrochloride, an alkylating agent used in chemotherapy. It is primarily utilized in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . The deuterated version, Bendamustine-d8, is labeled with deuterium, which can be useful in pharmacokinetic studies to track the compound’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bendamustine-d8 (hydrochloride) involves the incorporation of deuterium into the bendamustine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps involve the alkylation of benzimidazole with deuterated chloroethylamine and subsequent reactions to form the final product .
Industrial Production Methods: Industrial production of Bendamustine-d8 (hydrochloride) follows similar steps to the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Bendamustine-d8 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of various hydrolyzed products.
Common Reagents and Conditions:
Alkylation Reactions: Typically involve chloroethylamine derivatives under controlled conditions.
Hydrolysis Reactions: Occur in the presence of water or aqueous solutions.
Major Products Formed:
Hydrolyzed Derivatives: Including monohydroxy and dihydroxy derivatives.
Scientific Research Applications
Bendamustine-d8 (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
Bendamustine-d8 (hydrochloride) exerts its effects through alkylation, forming covalent bonds with DNA. This leads to intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound is effective against both active and quiescent cells. The exact molecular targets include DNA bases, and the pathways involved are related to DNA repair and cell cycle progression .
Comparison with Similar Compounds
- Cyclophosphamide
- Chlorambucil
- Melphalan
Comparison: Bendamustine-d8 (hydrochloride) is unique due to its dual mechanism of action, combining properties of both alkylating agents and purine analogs. This dual action results in a broader spectrum of activity and effectiveness against various types of cancer cells, including those resistant to other alkylating agents .
Properties
Molecular Formula |
C16H22Cl3N3O2 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,8D2,9D2,10D2; |
InChI Key |
ZHSKUOZOLHMKEA-SJEKSWIZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl.Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl |
Origin of Product |
United States |
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